

# An In-depth Technical Guide to the Aqueous Solubility of Methyl Valerate

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## Compound of Interest

Compound Name: Methyl valerate

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This technical guide provides a comprehensive overview of the aqueous solubility of **methyl valerate**, a crucial parameter for its application in various scientific and industrial fields, including flavor and fragrance formulation, chemical synthesis, and drug delivery systems. Understanding the solubility of this ester in water is fundamental to predicting its behavior in aqueous environments, which is critical for product formulation, environmental fate assessment, and toxicological studies.

## Quantitative Solubility Data

The aqueous solubility of **methyl valerate** has been reported in several sources, with slight variations in the determined values, likely attributable to differences in experimental conditions and analytical techniques. The following table summarizes the available quantitative data for easy comparison.

Solubility Value	Temperature	Source
5.06 mg/mL	25 °C (77 °F)	Human Metabolome Database (HMDB)[1]
< 1 mg/mL	22.2 °C (72 °F)	National Toxicology Program (NTP), 1992[1][2]
5 g/L (5 mg/mL)	Not Specified	ChemicalBook[3]
3.5 g/L (3.5 mg/mL)	20 °C (68 °F)	Safety Data Sheet[4]
3.5 g/L	20 °C	Vulcanchem[5]

## Experimental Protocols for Determining Aqueous Solubility

While specific experimental details for the cited solubility values of **methyl valerate** are not extensively published, the determination of aqueous solubility for non-volatile, stable substances is well-standardized. The OECD Guideline for the Testing of Chemicals, Test No. 105, outlines two primary methods: the Column Elution Method and the Flask Method.[1] Given the reported solubility of **methyl valerate** (generally above  $10^{-2}$  g/L), the Flask Method is the more appropriate procedure. A detailed, generalized protocol based on the widely used "Shake-Flask Method" is provided below.

### The Shake-Flask Method

This method is suitable for determining the solubility of substances with values above  $10^{-2}$  g/L and is based on reaching a saturation equilibrium of the solute in water at a constant temperature.[5][6]

1. Principle: An excess amount of the test substance (**methyl valerate**) is agitated in water at a predetermined temperature for a sufficient period to reach equilibrium. The concentration of **methyl valerate** in the aqueous phase is then determined by a suitable analytical method.

2. Apparatus and Reagents:

- Vessels: Glass flasks or tubes with sufficient volume and tight-fitting, inert stoppers.

- **Agitation Device:** A mechanical shaker or magnetic stirrer with temperature control (e.g., a thermostatically controlled water bath).
- **Phase Separation Equipment:** A centrifuge with temperature control.
- **Analytical Instrumentation:** A validated analytical method for quantifying **methyl valerate** in water, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
- **Methyl Valerate:** Pure, analytical grade.
- **Water:** Distilled or deionized, of high purity.

### 3. Procedure:

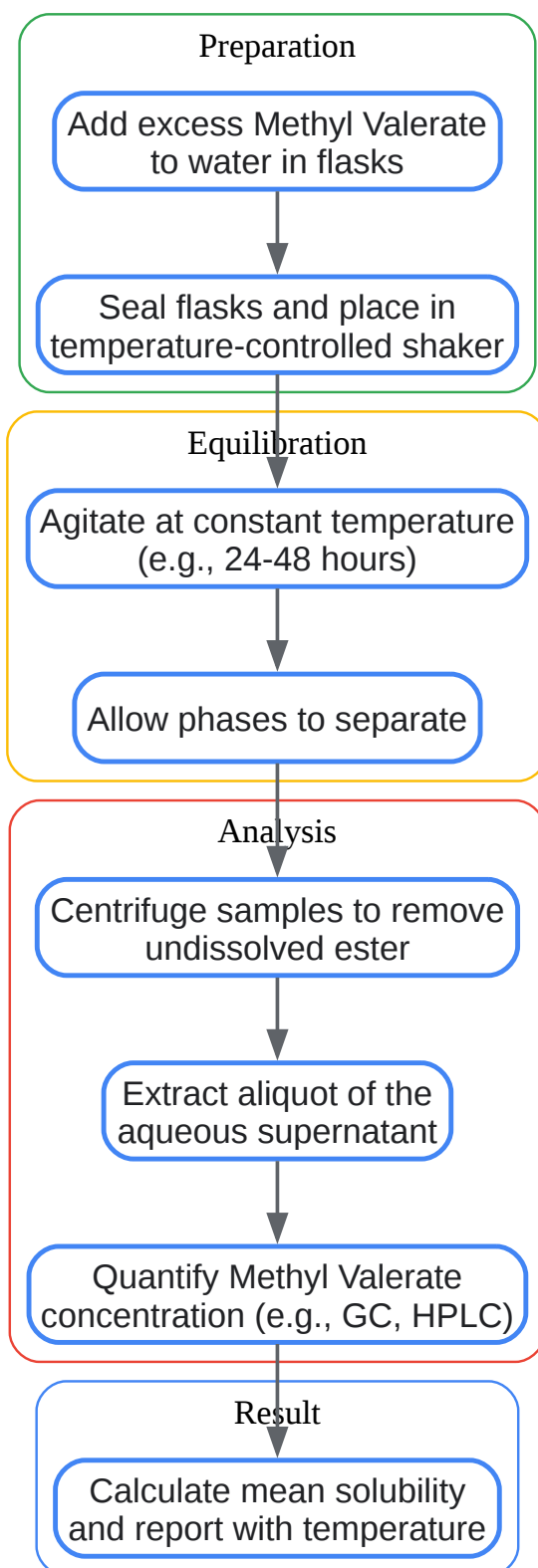
- **Preliminary Test:** A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the definitive test.
- **Definitive Test:**
  - An excess amount of **methyl valerate** is added to each of several flasks containing a known volume of water. The excess is crucial to ensure that saturation is achieved.
  - The flasks are sealed and placed in the temperature-controlled agitator. The temperature should be maintained within  $\pm 0.5$  °C of the desired test temperature (e.g., 20 °C or 25 °C).
  - The flasks are agitated for a period determined by the preliminary test to be sufficient to reach equilibrium (typically 24 to 48 hours). It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.
  - After agitation, the flasks are allowed to stand at the test temperature to allow for phase separation.
  - To ensure complete separation of undissolved **methyl valerate**, the samples are centrifuged at the test temperature.
  - Aliquots of the clear, supernatant aqueous phase are carefully removed for analysis.

- The concentration of **methyl valerate** in the aliquots is determined using a validated analytical method (e.g., GC with a Flame Ionization Detector).
- The experiment should be performed in at least triplicate to ensure the reproducibility of the results.

4. Data Analysis and Reporting: The solubility is reported as the mean concentration from the replicate samples where equilibrium was confirmed. The results are typically expressed in mg/L, g/L, or mg/mL, and the test temperature must be reported.

## Experimental Workflow

The following diagram illustrates the logical workflow for determining the aqueous solubility of **methyl valerate** using the Shake-Flask method.



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Workflow for Shake-Flask Solubility Determination.

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